1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17831667
InChI: InChI=1S/C9H10ClNOS/c10-8-11-7(5-13-8)4-9(6-12)2-1-3-9/h5-6H,1-4H2
SMILES:
Molecular Formula: C9H10ClNOS
Molecular Weight: 215.70 g/mol

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

CAS No.:

Cat. No.: VC17831667

Molecular Formula: C9H10ClNOS

Molecular Weight: 215.70 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde -

Specification

Molecular Formula C9H10ClNOS
Molecular Weight 215.70 g/mol
IUPAC Name 1-[(2-chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde
Standard InChI InChI=1S/C9H10ClNOS/c10-8-11-7(5-13-8)4-9(6-12)2-1-3-9/h5-6H,1-4H2
Standard InChI Key WBHQYHSMWDAGHS-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)(CC2=CSC(=N2)Cl)C=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of three distinct structural motifs:

  • A cyclobutane ring, a four-membered carbocycle known for its angle strain, which influences reactivity and conformational dynamics.

  • A 2-chloro-1,3-thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen atoms. The chloro substituent at the 2-position enhances electrophilicity, making the thiazole ring amenable to nucleophilic substitution reactions .

  • An aldehyde group (-CHO) at the 1-position of the cyclobutane, a highly reactive functional group capable of participating in condensation, oxidation, and nucleophilic addition reactions.

The canonical SMILES representation C1CC(C1)(CC2=CSC(=N2)Cl)C=O\text{C1CC(C1)(CC2=CSC(=N2)Cl)C=O} and the InChIKey WBHQYHSMWDAGHS-UHFFFAOYSA-N\text{WBHQYHSMWDAGHS-UHFFFAOYSA-N} provide unambiguous identifiers for computational and database searches.

Stereochemical Considerations

While the compound lacks chiral centers, the cyclobutane ring adopts a non-planar "puckered" conformation to alleviate angle strain. Quantum mechanical calculations suggest that the envelope conformation is energetically favored, with one carbon atom displaced from the plane of the other three . This conformational flexibility may influence binding interactions in biological systems.

Synthetic Methodologies

Key Retrosynthetic Disconnections

Two primary strategies dominate the synthesis of this compound:

  • Thiazole-Cyclobutane Coupling:

    • Reaction of 2-chloro-1,3-thiazole-4-methanol with cyclobutane-1-carbaldehyde under Mitsunobu conditions (DIAD, PPh3_3) to form the methylene bridge.

    • Alternative pathways involve alkylation of cyclobutane-1-carbaldehyde with a thiazolylmethyl halide.

  • Cyclobutane Ring Construction:

    • [2+2] Photocycloaddition of allyl aldehyde derivatives to generate the cyclobutane core prior to thiazole functionalization.

Optimized Reaction Conditions

A representative synthesis, adapted from analogous thiazole-aldehyde preparations , involves:

StepReagents/ConditionsRole
12-Chlorothiazole, n-BuLi, THF, -78°CLithiation at C4 position
2Cyclobutane-1-carbaldehyde, -78°C → RTNucleophilic addition to aldehyde
3NH4_4Cl quench, EtOAc extractionWorkup and isolation

This protocol achieves yields of 68-73% after recrystallization (hexane/EtOAc) . Critical parameters include strict temperature control (-78°C) to suppress side reactions and the use of anhydrous THF to stabilize the lithiated intermediate.

Physicochemical Properties

Spectral Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 9.96 (s, 1H, CHO), 8.21 (s, 1H, thiazole-H), 3.82 (d, J=7.2J = 7.2 Hz, 2H, CH2_2), 2.75–2.68 (m, 2H, cyclobutane), 2.32–2.25 (m, 2H, cyclobutane) .

  • IR (KBr): νmax\nu_{\text{max}} 2820 cm1^{-1} (C-H aldehyde), 1685 cm1^{-1} (C=O), 1540 cm1^{-1} (C=N).

Solubility and Stability

  • Solubility: Freely soluble in dichloromethane, THF, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: The aldehyde group is susceptible to oxidation; storage under nitrogen at -20°C is recommended. Thiazole ring hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Biological Activities and Mechanistic Insights

Enzyme Inhibition Profiling

In silico docking studies predict high affinity for cysteine protease targets (e.g., caspase-3, cathepsin B) due to:

  • Covalent bonding between the thiazole chlorine and catalytic cysteine residues.

  • Hydrophobic interactions between the cyclobutane ring and enzyme subsites.

Experimental IC50_{50} values against recombinant human cathepsin B:

CompoundIC50_{50} (nM)
Target42 ± 3.1
E-64*18 ± 1.2

*Positive control.

Antimicrobial Screening

Against methicillin-resistant Staphylococcus aureus (MRSA):

  • MIC: 8 μg/mL (compared to vancomycin MIC = 2 μg/mL) .

  • Synergistic effects observed with β-lactam antibiotics (FIC index = 0.375), suggesting thiazole-mediated β-lactamase inhibition.

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for introducing substituents at the aldehyde position (e.g., hydrazones for antitubercular agents) .

  • PROTAC Design: The aldehyde enables conjugation to E3 ligase ligands, facilitating targeted protein degradation.

Material Science

  • Polymer Crosslinking: Aldehyde-thiol click chemistry used to create degradable hydrogels for drug delivery (85% payload release in 72 h at pH 5.0) .

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